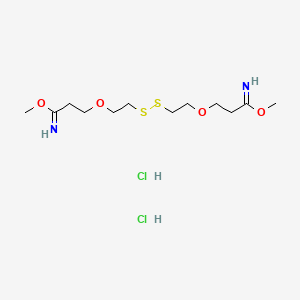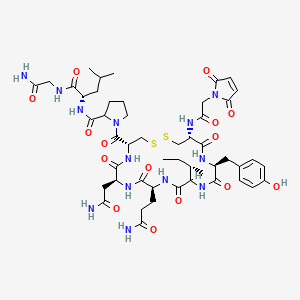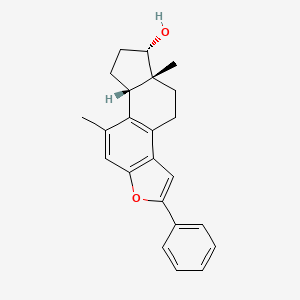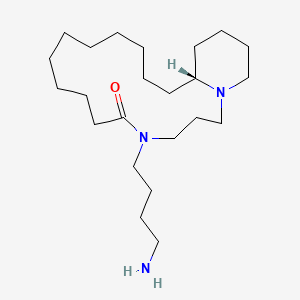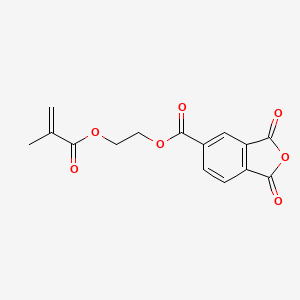
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate
Overview
Description
Mechanism of Action
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate
, also known as 4-Methacryloxyethyl trimellitic anhydride , is a compound with a wide range of applications, particularly in the field of dentistry . Here is a detailed analysis of its mechanism of action:
Target of Action
The primary target of this compound is the dental metal substrates and monomeric composite resin . It forms a bond with these substrates, thereby improving the bond strength between the metal and acrylic resin .
Mode of Action
The compound contains an anhydride group that bonds with dental metal substrates and a methacrylate group that polymerizes and copolymerizes with monomeric composite resin . This dual functionality facilitates a bridge between the tooth and adhesives .
Biochemical Pathways
The compound promotes the diffusion of other dental resin monomers into the tooth structure to form a hybrid, resin-impregnated layer . This process enhances the adhesion of the resin to the tooth structure, thereby improving the effectiveness of dental restorations.
Result of Action
The primary result of the compound’s action is the improved bond strength between the metal and acrylic resin in dental applications . This leads to more durable and effective dental restorations.
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound is typically stored at temperatures of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate plays a significant role in biochemical reactions, particularly in dental applications. It interacts with dental metal substrates through its anhydride group, forming strong bonds that enhance adhesion . Additionally, the methacrylate group of the compound polymerizes and copolymerizes with monomeric composite resins, contributing to the stability and durability of dental restorations . The compound’s interactions with enzymes, proteins, and other biomolecules are crucial for its function as an adhesion promoter.
Cellular Effects
The effects of this compound on various cell types and cellular processes are noteworthy. It influences cell function by enhancing adhesion and promoting the stability of dental restorations
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The anhydride group bonds with dental metal substrates, while the methacrylate group polymerizes with monomeric composite resins . These interactions result in enhanced adhesion and stability of dental restorations. The compound may also influence enzyme activity and gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances adhesion and promotes stability without significant adverse effects . At higher doses, toxic or adverse effects may occur, including gastrointestinal hypermotility and diarrhea in rodents . Understanding the dosage effects is crucial for optimizing its use in biomedical applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its biochemical properties. The compound interacts with enzymes and cofactors that facilitate its metabolism and degradation . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These processes are crucial for its role as an adhesion promoter in dental applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization processes are essential for its biochemical effects and overall function in dental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate typically involves the esterification of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with 2-(methacryloyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form polymers.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Addition Reactions: The methacryloyloxy group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) for polymerization.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.
Nucleophiles: Thiols or amines for addition reactions.
Major Products Formed
Polymers: Formed through polymerization reactions.
Carboxylic Acids and Alcohols: Formed through hydrolysis.
Adducts: Formed through addition reactions with nucleophiles.
Scientific Research Applications
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in dental materials to improve adhesion between metal and acrylic resin.
Industry: Applied in coatings, adhesives, and sealants to enhance performance
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid 2-(methacryloyloxy)ethyl ester
- 4-[2-(Methacryloyloxy)ethoxycarbonyl]phthalic anhydride
- 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
Uniqueness
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is unique due to its specific combination of the methacryloyloxy group and the isobenzofuran-5-carboxylate moiety. This combination imparts excellent adhesion properties and the ability to form strong, durable polymers, making it particularly valuable in dental and industrial applications.
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h3-4,7H,1,5-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCCONIRBZIDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867916 | |
| Record name | 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70293-55-9, 82080-91-9 | |
| Record name | 4-META | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70293-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methacryloxyethyltrimellitic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070293559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Meta resin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082080919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-methyl-1-oxoallyl)oxy]ethyl 1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-META enhance the properties of composite materials?
A: 4-META acts as a coupling agent, improving the adhesion between filler particles and the polymer matrix. This is achieved through its chemical structure. The anhydride group of 4-META can react with hydroxyl groups on the surface of inorganic fillers, such as silica or hydroxyapatite [, ]. Simultaneously, the methacrylate group can co-polymerize with the resin matrix, forming strong chemical bonds between the filler and the matrix [, ]. This enhanced interfacial bonding leads to improvements in various mechanical properties of the composite, including flexural strength, hardness, and transverse strength [, ].
Q2: What impact does 4-META have on the water absorption of composites?
A: Studies show that the inclusion of 4-META can reduce water absorption in composite materials. For instance, in composites made with triethylene glycol dimethacrylate (TEGDMA), adding 4-META decreased the rate of water diffusion by approximately one-third []. This effect is attributed to the improved bonding between the filler and the matrix, which creates a more tortuous path for water molecules to penetrate the material [].
Q3: Are there any studies on the cytotoxicity of 4-META?
A: Yes, research has been conducted to assess the potential cytotoxicity of 4-META. One study investigated the effect of 4-META-based dentine bonding material on human dental pulp fibroblast cells []. The study found that concentrations of 4-META at or above 1250 μg/mL, when dissolved in acetone, resulted in 50% cell death (LC50) []. This highlights the importance of considering the potential cytotoxic effects of 4-META, especially in applications involving direct contact with cells or tissues.
Q4: Can 4-META be used in applications other than dental materials?
A: While 4-META is commonly used in dental materials, its applications extend beyond dentistry. Research has explored its use in other composite systems, including those utilizing lithium aluminum silicate [] and hydroxyapatite [] as fillers. These studies demonstrate the versatility of 4-META as a coupling agent in a range of material compositions.
Q5: What are the advantages of using 4-META compared to other coupling agents?
A: Research suggests that 4-META offers advantages over other coupling agents. One study compared 4-META with PyroMellitic DiMethacrylate (PMDM) in composite resin core materials []. While both enhanced material properties, PMDM showed superior performance in terms of flexural strength, hardness, and water absorption []. This indicates that while 4-META is effective, other compounds may offer better performance depending on the specific application.
Q6: Are there any alternative coupling agents to 4-META?
A: Yes, there are alternative coupling agents available, each with its own set of properties. One study compared 4-META with 3-methacryloxypropyl-trimethoxysilane as potential primers for bonding acrylic resin to cobalt-chromium alloy []. Both agents successfully improved the bond strength compared to unprimed controls, highlighting the availability of different coupling agents for specific material combinations [].
Q7: Does 4-META have any impact on the mechanical properties of polymers besides composites?
A: Research suggests that incorporating 4-META into polymers can influence their properties. For example, one study investigated blends of styrene-acrylonitrile (SAN) with methyl methacrylate copolymers containing 4-META []. This suggests that 4-META's interactions with polymers can extend beyond its role as a coupling agent in composites.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


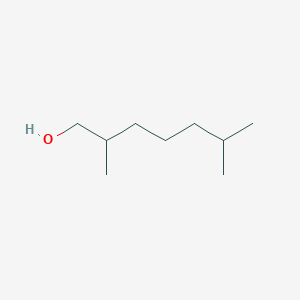


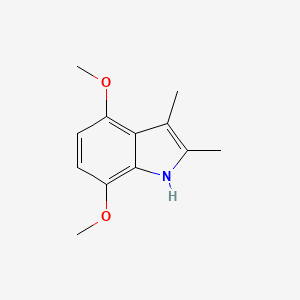
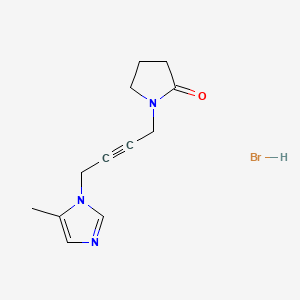
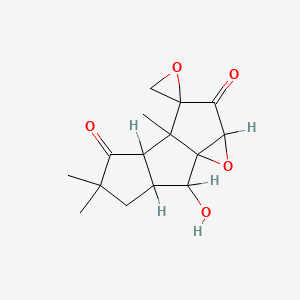
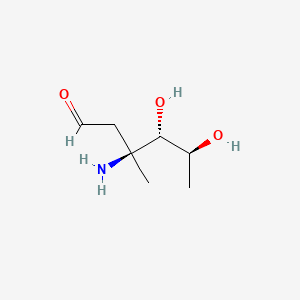
![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)
![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1196376.png)
